4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, there are related studies on the synthesis of similar compounds. For instance, α-substituted methylsulfinamides are prepared through the homologation of electrophilic N-sulfinylamines with Li-CHXY reagents . This transformation takes place under full chemocontrol and exhibits good flexibility for preparing both N-aryl and N-alkyl analogues .Scientific Research Applications
Fluorescent Probes and Metal Ion Detection
- Fluorescent Probes for Zn(II): A study describes the synthesis and properties of Zinquin-related fluorophores, which are compounds used as specific fluorescent probes for detecting zinc ions (Zn(II)) in biological systems (Kimber et al., 2003). These compounds exhibit bathochromic shifts and fluorescence upon binding with Zn(II), indicating their potential in bioanalytical applications for metal ion detection.
Antimicrobial and Enzyme Inhibitory Activities
Antimicrobial Studies
Novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains (Vanparia et al., 2010). These studies highlight the potential of sulfonamide compounds in developing new antimicrobials.
Enzyme Inhibition for Alzheimer's Treatment
Research into N-substituted sulfonamides has shown promising results in inhibiting acetylcholinesterase, an enzyme target for Alzheimer’s disease treatment (Abbasi et al., 2018). This suggests the relevance of such compounds in designing therapeutic agents for neurodegenerative diseases.
Anticancer Applications
- Pro-Apoptotic Effects in Cancer Cells: Certain sulfonamide derivatives have demonstrated the ability to induce apoptosis in cancer cells via activating specific signaling pathways (Cumaoğlu et al., 2015). This indicates the potential use of sulfonamide-based compounds in cancer therapy.
Pharmacological Potential
- Diuretic and Antihypertensive Agents: Synthesis and evaluation of quinazoline and sulfonamide derivatives have revealed compounds with significant diuretic and antihypertensive activities (Rahman et al., 2014). These findings point to the potential of such chemical frameworks in developing cardiovascular drugs.
Properties
IUPAC Name |
4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O5S2/c1-3-27-19-10-8-16(13-17(19)20)29(25,26)21-15-7-9-18-14(12-15)6-5-11-22(18)28(23,24)4-2/h7-10,12-13,21H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBIOYWYZRRZTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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